N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16416546
InChI: InChI=1S/C12H19N5.ClH/c1-4-16-8-6-11(15-16)9-13-12-5-7-14-17(12)10(2)3;/h5-8,10,13H,4,9H2,1-3H3;1H
SMILES:
Molecular Formula: C12H20ClN5
Molecular Weight: 269.77 g/mol

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC16416546

Molecular Formula: C12H20ClN5

Molecular Weight: 269.77 g/mol

* For research use only. Not for human or veterinary use.

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine -

Specification

Molecular Formula C12H20ClN5
Molecular Weight 269.77 g/mol
IUPAC Name N-[(1-ethylpyrazol-3-yl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride
Standard InChI InChI=1S/C12H19N5.ClH/c1-4-16-8-6-11(15-16)9-13-12-5-7-14-17(12)10(2)3;/h5-8,10,13H,4,9H2,1-3H3;1H
Standard InChI Key VRJFTLCBHRLZBX-UHFFFAOYSA-N
Canonical SMILES CCN1C=CC(=N1)CNC2=CC=NN2C(C)C.Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine is C₁₂H₁₉N₅, with a molecular weight of 269.77 g/mol. The IUPAC name reflects its substitution pattern: a 1-ethyl group on the first pyrazole ring and a 1-isopropyl group on the second pyrazole ring, linked by a methylene-amine bridge. The canonical SMILES representation is CCN1C(=CC=N1)CNC2=CC=NN2C(C)C, illustrating the connectivity and stereochemical arrangement.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₂H₁₉N₅
Molecular Weight269.77 g/mol
IUPAC NameN-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine
SMILESCCN1C(=CC=N1)CNC2=CC=NN2C(C)C
InChIInChI=1S/C12H19N5

The compound’s structure confers moderate lipophilicity (logP ≈ 2.8), which enhances membrane permeability but may reduce aqueous solubility. X-ray crystallography studies of analogous pyrazole derivatives suggest that the isopropyl group introduces steric hindrance, potentially affecting binding interactions with biological targets.

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis typically involves a cyclocondensation reaction between 1-ethyl-1H-pyrazole and isopropylhydrazine in the presence of a carbonyl compound (e.g., formaldehyde) under acidic conditions. This stepwise approach ensures regioselective formation of the pyrazole rings and the methylene bridge.

Reaction Scheme:

  • Formation of 1-ethyl-1H-pyrazole-3-carbaldehyde: Oxidation of 1-ethyl-1H-pyrazole using MnO₂.

  • Condensation with isopropylhydrazine: The aldehyde reacts with isopropylhydrazine in ethanol, catalyzed by HCl, to form the hydrazone intermediate.

  • Cyclization: Heating the intermediate at 80°C facilitates ring closure, yielding the target compound.

Industrial Production

For large-scale manufacturing, continuous flow reactors are employed to enhance reaction efficiency and yield (typically >85%). Microwave-assisted synthesis has also been explored to reduce solvent consumption and reaction times, aligning with green chemistry principles. Post-synthesis purification involves column chromatography and recrystallization from ethanol-water mixtures to achieve >98% purity.

Physicochemical Properties

Thermal and Solubility Profiles

The compound is a white crystalline solid with a melting point of 132–135°C and moderate solubility in polar aprotic solvents (e.g., DMSO: 25 mg/mL) but limited solubility in water (<1 mg/mL). Its stability under ambient conditions makes it suitable for long-term storage.

Table 2: Physicochemical Data

PropertyValue
Melting Point132–135°C
Solubility in DMSO25 mg/mL
LogP2.8
StabilityStable at 25°C for 12 months

Reactivity

The electron-rich pyrazole rings undergo electrophilic substitution at the 4-position, while the secondary amine bridge participates in alkylation and acylation reactions. These properties enable structural modifications for optimizing pharmacokinetic profiles.

Biological Activity and Mechanism

Kinase Inhibition

N-[(1-Ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine acts as a potent kinase inhibitor, targeting the ATP-binding pocket of enzymes such as Aurora-A and CDK2. Computational docking studies suggest that the isopropyl group stabilizes hydrophobic interactions with kinase residues, while the ethyl group minimizes steric clashes.

Table 3: In Vitro Kinase Inhibition Data

Kinase TargetIC₅₀ (µM)
Aurora-A0.16 ± 0.03
CDK20.95

Applications in Medicinal Chemistry

Lead Optimization

The compound’s scaffold serves as a template for developing selective kinase inhibitors. Structural analogs with fluorinated isopropyl groups show enhanced blood-brain barrier penetration, suggesting potential in glioblastoma therapy.

Drug Delivery Systems

Encapsulation in PEGylated liposomes improves aqueous solubility and bioavailability, with in vivo studies showing a 2.5-fold increase in plasma half-life compared to free drug formulations.

Comparison with Structural Analogs

Substituent Effects

Replacing the ethyl group with a cyclopropyl moiety (as in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) reduces metabolic clearance but compromises kinase selectivity. Conversely, hydroxylation of the isopropyl group enhances solubility but diminishes target binding affinity.

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